3-(2,4-Dimethylphenyl)-2-methylpropanal
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Overview
Description
3-(2,4-Dimethylphenyl)-2-methylpropanal is an organic compound characterized by a branched structure with a phenyl ring substituted with two methyl groups at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethylphenyl)-2-methylpropanal typically involves the alkylation of 2,4-dimethylbenzene with a suitable alkylating agent under controlled conditions. One common method is the Friedel-Crafts alkylation, where 2,4-dimethylbenzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions include maintaining a low temperature to prevent side reactions and ensuring anhydrous conditions to avoid hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction parameters can lead to higher selectivity and reduced by-products. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dimethylphenyl)-2-methylpropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring, facilitated by reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-(2,4-Dimethylphenyl)-2-methylpropanoic acid.
Reduction: 3-(2,4-Dimethylphenyl)-2-methylpropanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(2,4-Dimethylphenyl)-2-methylpropanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(2,4-Dimethylphenyl)-2-methylpropanal involves its interaction with specific molecular targets, leading to various biochemical effects. The aldehyde group can form Schiff bases with amines, which may play a role in its biological activity. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
3-(2,4-Dimethylphenyl)-2-methylpropanol: The reduced form of the aldehyde.
3-(2,4-Dimethylphenyl)-2-methylpropanoic acid: The oxidized form of the aldehyde.
2,4-Dimethylbenzaldehyde: A simpler aldehyde with similar aromatic properties.
Properties
CAS No. |
6839-81-2 |
---|---|
Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
3-(2,4-dimethylphenyl)-2-methylpropanal |
InChI |
InChI=1S/C12H16O/c1-9-4-5-12(11(3)6-9)7-10(2)8-13/h4-6,8,10H,7H2,1-3H3 |
InChI Key |
ZCBYIAQXEDBIPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(C)C=O)C |
Origin of Product |
United States |
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